3,4,5-Trichlorofuran-2(5H)-one
Description
3,4,5-Trichlorofuran-2(5H)-one is a halogenated furanone derivative characterized by three chlorine substituents at positions 3, 4, and 5 of the furan ring. Chlorinated furanones are typically reactive due to the electron-withdrawing effects of chlorine, which polarize the carbonyl group and enhance susceptibility to nucleophilic attack.
Properties
CAS No. |
19714-00-2 |
|---|---|
Molecular Formula |
C4HCl3O2 |
Molecular Weight |
187.4 g/mol |
IUPAC Name |
2,3,4-trichloro-2H-furan-5-one |
InChI |
InChI=1S/C4HCl3O2/c5-1-2(6)4(8)9-3(1)7/h3H |
InChI Key |
PEWMZNOPDLTYGE-UHFFFAOYSA-N |
SMILES |
C1(C(=C(C(=O)O1)Cl)Cl)Cl |
Canonical SMILES |
C1(C(=C(C(=O)O1)Cl)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
(a) Chlorinated Furanones
- 4,5,5-Trichlorofuran-2(5H)-one : Differs in chlorine positioning (positions 4, 5, 5 vs. 3, 4, 5), which alters electronic distribution and steric effects.
(b) Hydroxy/Alkyl-Substituted Furanones
- 5-Hydroxy-4-propylfuran-2(5H)-one : The propyl and hydroxyl groups impart lipophilicity and moderate polarity, contrasting with the high electronegativity of trichloro derivatives.
- 5-Hydroxy-5-(1-methoxypropan-2-yl)-4-methylfuran-2(5H)-one : Bulky substituents increase steric hindrance, reducing reactivity compared to planar chlorinated analogs.
(c) Fused-Ring Derivatives
- 2-(Cyclohexylamino)-6,7-dihydro-3-arylbenzofuran-4(5H)-ones : Benzofuranones exhibit higher thermal stability due to aromatic fusion, with melting points exceeding 200°C in many cases.
Physical and Spectral Properties
Table 1: Key Properties of Selected Furanones
Table 2: Elemental Analysis Comparison
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